Tachysterol3

Description

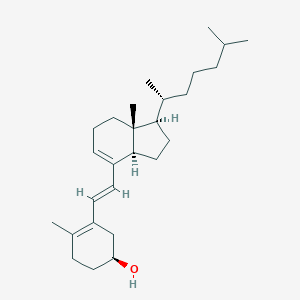

Structure

3D Structure

Properties

IUPAC Name |

(1S)-3-[(E)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h10,12-13,19,21,24-26,28H,6-9,11,14-18H2,1-5H3/b13-12+/t21-,24+,25-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGCAAVRZWBXEQ-FMCTZRJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C[C@H](CC1)O)/C=C/C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317912 | |

| Record name | Tachysterol3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tachysterol 3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006560 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17592-07-3 | |

| Record name | Tachysterol3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17592-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tachysterol3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017592073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tachysterol3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3β,6E)-9,10-secocholesta-5(10),6,8-trien-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TACHYSTEROL 3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RR0I9PK8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tachysterol 3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006560 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Endogenous Presence of Tachysterol3 in Human Skin: From Photochemical Origins to Biological Significance

This guide provides a comprehensive technical overview of tachysterol3, an often-overlooked photoproduct of vitamin D3 synthesis, and its endogenous presence and function within human skin. Designed for researchers, scientists, and professionals in drug development, this document delves into the intricate photochemistry, metabolic activation, and potential physiological roles of this compound, underpinned by current scientific evidence and detailed analytical methodologies.

Introduction: Beyond the Canonical Vitamin D3 Pathway

The cutaneous synthesis of vitamin D3 is a cornerstone of skin physiology, initiated by the exposure of 7-dehydrocholesterol (7-DHC) to ultraviolet B (UVB) radiation. This process, however, is not a linear path to vitamin D3 but a complex web of photochemical reactions. While the conversion of 7-DHC to pre-vitamin D3 and its subsequent thermal isomerization to vitamin D3 is well-documented, the formation of other photoproducts, such as this compound and lumisterol3, is a critical, yet less explored, aspect of this pathway.[1][2] this compound, a stereoisomer of pre-vitamin D3, arises from the continued irradiation of pre-vitamin D3, representing a branch point in the synthesis cascade.[1][3] Emerging research has begun to shed light on the endogenous presence of this compound in human skin and its potential biological relevance, suggesting it is not merely an inert byproduct but an active participant in cutaneous homeostasis.

Photochemical Genesis of this compound in the Epidermis

The formation of this compound is a direct consequence of the interaction between UVB light and pre-vitamin D3 within the plasma membrane of keratinocytes.[1] This photochemical isomerization is a reversible process, existing in a dynamic equilibrium with pre-vitamin D3 and lumisterol3 under continuous UV exposure.[3] The efficiency of this compound formation is dependent on the wavelength and dose of UVB radiation.

The Photochemical Cascade

The initial step involves the absorption of UVB photons (290-315 nm) by 7-DHC, leading to the opening of its B-ring to form the unstable intermediate, pre-vitamin D3.[1][2] Pre-vitamin D3 can then follow one of two paths: thermal isomerization to the more stable vitamin D3 or further photoisomerization upon absorbing additional UVB photons.[1][3] This latter path leads to the formation of this compound and lumisterol3.[1][3]

Caption: Photochemical formation of this compound from 7-DHC in the skin.

Endogenous Presence and Metabolic Activation

Recent analytical advancements have unequivocally demonstrated the endogenous presence of this compound in human epidermis and serum.[1][4] Its concentration in the epidermis is notable, suggesting a steady-state level is maintained under physiological conditions.[1] More significantly, this compound is not metabolically inert. It serves as a substrate for key enzymes in the vitamin D metabolic pathway.

Enzymatic Hydroxylation

The enzymes CYP11A1 and CYP27A1, known for their roles in steroidogenesis and vitamin D metabolism, have been shown to hydroxylate this compound.[1][4] This enzymatic action produces biologically active hydroxyderivatives, primarily 20S-hydroxythis compound (20S(OH)T3) and 25-hydroxythis compound (25(OH)T3).[1][4] Both of these metabolites have been detected in human epidermis and serum, indicating a novel metabolic pathway for a vitamin D-related compound.[1][4]

Analytical Methodologies for this compound Detection and Quantification

The accurate detection and quantification of this compound and its metabolites in biological matrices present an analytical challenge due to their structural similarity to other vitamin D isomers and their relatively low concentrations. The gold-standard methodology relies on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Extraction

A robust extraction protocol is paramount for reliable quantification. The choice of solvent and technique is critical to ensure high recovery and minimize degradation of the target analytes.

Experimental Protocol: Extraction of this compound and its Metabolites from Human Epidermis

-

Homogenization: Homogenize epidermal tissue samples in phosphate-buffered saline (PBS).

-

Solvent Extraction: Add 75% acetonitrile to the homogenate and repeat the homogenization process. This step serves to precipitate proteins and extract the lipophilic sterols.

-

Centrifugation: Centrifuge the mixture to pellet the precipitated proteins and cellular debris.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted analytes.

-

Drying: Dry the supernatant under a stream of nitrogen.

-

Storage: Store the dried extract at -80°C until LC-MS/MS analysis.

Self-Validation Note: The inclusion of an internal standard, such as a deuterated analog of this compound, during the initial homogenization step is crucial for correcting for any losses during sample preparation and for accurate quantification.

LC-MS/MS Analysis

LC-MS/MS provides the necessary selectivity and sensitivity for the analysis of this compound and its hydroxylated metabolites.

Table 1: Representative LC-MS/MS Parameters for this compound and Metabolite Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 385.3 [M+H]+ | 367.3 [M+H-H2O]+ | Optimized |

| 20S(OH)T3 | 401.3 [M+H]+ | 383.3 [M+H-H2O]+ | Optimized |

| 25(OH)T3 | 401.3 [M+H]+ | 383.3 [M+H-H2O]+ | Optimized |

Causality Behind Experimental Choices: The selection of precursor and product ions is based on the specific fragmentation patterns of each analyte, ensuring high specificity in the complex biological matrix.[1] The use of a C18 reversed-phase column is standard for the separation of these non-polar molecules, with a gradient elution of methanol or acetonitrile in water providing optimal resolution.[1]

Biological Activities and Potential Physiological Roles

Contrary to being an inactive photoproduct, recent evidence indicates that this compound and its metabolites possess significant biological activity in human skin cells.

Effects on Keratinocytes and Fibroblasts

Studies have shown that 20S(OH)T3 and 25(OH)T3 can inhibit the proliferation of both epidermal keratinocytes and dermal fibroblasts.[1][4][5] Furthermore, these metabolites stimulate the expression of genes involved in keratinocyte differentiation and antioxidant pathways, in a manner comparable to the active form of vitamin D3, 1,25-dihydroxyvitamin D3.[1][4][5][6] These findings suggest a role for the this compound metabolic pathway in maintaining skin homeostasis and barrier function.

Interaction with Nuclear Receptors

The biological effects of this compound metabolites are mediated, at least in part, through their interaction with a range of nuclear receptors. While they can act on the Vitamin D Receptor (VDR), they also show affinity for other receptors, including the Aryl Hydrocarbon Receptor (AhR), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptor γ (PPARγ).[1][4] This promiscuous receptor interaction suggests that the this compound pathway may influence a broader array of cellular processes than previously anticipated.

Caption: Proposed signaling pathways of this compound metabolites in skin cells.

Future Directions and Therapeutic Potential

The discovery of an endogenous this compound metabolic pathway in human skin opens up new avenues for research and therapeutic development. Key areas for future investigation include:

-

Elucidating the full spectrum of biological activities: Further studies are needed to fully understand the physiological roles of this compound and its metabolites in skin health and disease.

-

Investigating the regulation of the this compound pathway: Understanding how factors such as UV exposure, genetics, and disease states influence the production and metabolism of this compound is crucial.

-

Exploring therapeutic applications: The anti-proliferative and pro-differentiating properties of this compound metabolites suggest their potential as novel therapeutics for skin disorders such as psoriasis and certain types of skin cancer.

Conclusion

This compound is emerging from the shadow of vitamin D3 as a biologically significant molecule in its own right. Its endogenous presence in human skin, coupled with a newly discovered metabolic activation pathway and diverse biological activities, positions it as a key player in cutaneous physiology. For researchers and drug developers, a deeper understanding of the this compound axis offers a promising frontier for novel therapeutic strategies in dermatology.

References

-

Slominski, A. T., et al. (2022). Metabolic activation of this compound to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors. The FASEB Journal, 36(8), e22442. [Link]

-

Slominski, A. T., et al. (2022). Metabolic activation of this compound to biologically active hydroxyderivatives that act on VDR, AhR, LXRs, and PPARγ receptors. The FASEB Journal, 36(8), e22442. [Link]

-

Slominski, A. T., et al. (2022). This compound‐hydroxyderivatives inhibit cell proliferation and... ResearchGate. [Link]

-

Slominski, A. T., et al. (2017). Photoprotective properties of vitamin D and lumisterol hydroxyderivatives. Scientific Reports, 7(1), 12938. [Link]

-

Andreo, K. (2014). Generation of previtamin D3 from this compound: a novel approach for producing vitamin D3 in the winter. OpenBU. [Link]

-

Slominski, A. T., et al. (2023). Biological effects of CYP11A1-derived vitamin D and lumisterol metabolites in the skin. The Journal of Steroid Biochemistry and Molecular Biology, 225, 106184. [Link]

Sources

- 1. Metabolic activation of this compound to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photoprotective properties of vitamin D and lumisterol hydroxyderivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DSpace [open.bu.edu]

- 4. Metabolic activation of this compound to biologically active hydroxyderivatives that act on VDR, AhR, LXRs, and PPARγ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biological effects of CYP11A1-derived vitamin D and lumisterol metabolites in the skin - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Tachysterol3 synthesis and purification protocol for research

Topic: Tachysterol3: A Comprehensive Guide to Laboratory-Scale Synthesis and Purification

Introduction

This compound is a geometric photoisomer of previtamin D3, formed in the skin upon exposure to ultraviolet B (UVB) radiation.[1][2] While historically viewed as a byproduct of vitamin D3 synthesis, recent research has unveiled its own distinct biological activities and metabolic pathways, making it a compound of significant interest in endocrinology, dermatology, and drug development.[1][3][4] this compound and its hydroxylated metabolites have been shown to interact with various nuclear receptors, including the Vitamin D Receptor (VDR), Aryl Hydrocarbon Receptor (AhR), and Liver X Receptors (LXRs), modulating gene expression related to cell proliferation, differentiation, and anti-oxidative responses.[1][3][5]

This guide provides a detailed, field-proven protocol for the photochemical synthesis of this compound from 7-dehydrocholesterol (7-DHC) and its subsequent purification using High-Performance Liquid Chromatography (HPLC). The methodologies are designed to be robust and adaptable for research laboratory settings, enabling the generation of high-purity this compound for experimental use.

Part 1: Photochemical Synthesis of this compound

Scientific Principle

The synthesis of this compound is rooted in the fundamental photochemistry of sterols. The process begins with the UVB-induced transformation of 7-dehydrocholesterol (7-DHC), the precursor to vitamin D3. Absorption of UVB photons by the conjugated diene system in the B-ring of 7-DHC leads to the opening of the ring, forming the unstable intermediate, previtamin D3.[1][2][6] Previtamin D3 exists in equilibrium with vitamin D3 through a temperature-dependent isomerization. However, previtamin D3 can also absorb UVB radiation, leading to its isomerization into two stable stereoisomers: lumisterol3 and this compound.[1][6] The yield of this compound is highly dependent on the wavelength of UV light used, with shorter wavelengths generally favoring its formation.[7]

Caption: Photochemical conversion of 7-DHC to this compound.

Experimental Protocol: Synthesis

This protocol details the conversion of 7-DHC to a mixture of photoisomers enriched in this compound.

1. Materials and Equipment:

-

7-dehydrocholesterol (≥98% purity)

-

Anhydrous Ethanol (or Hexane), HPLC grade

-

Quartz reaction vessel with a gas inlet/outlet

-

UVB lamp with a peak emission around 295 nm

-

Magnetic stirrer and stir bar

-

Inert gas source (Argon or Nitrogen)

-

Rotary evaporator

2. Step-by-Step Procedure:

-

Solution Preparation: Dissolve 7-dehydrocholesterol in anhydrous ethanol to a final concentration of 0.1-0.5 mg/mL in the quartz reaction vessel.

-

Rationale: Ethanol is a good solvent for 7-DHC and is transparent to the UVB wavelengths required for the reaction. Using anhydrous solvent minimizes potential side reactions.

-

-

Inert Atmosphere: Place a magnetic stir bar in the vessel. Seal the vessel and purge the solution and headspace with an inert gas (Argon or Nitrogen) for 15-20 minutes while stirring gently. Maintain a positive pressure of inert gas throughout the reaction.

-

Rationale: The conjugated triene system of this compound is highly susceptible to oxidation. An inert atmosphere is critical to prevent the formation of oxidized byproducts and ensure product integrity.

-

-

Photochemical Reaction: Place the sealed vessel under the UVB lamp. The distance from the lamp should be adjusted to ensure uniform irradiation of the solution. Stir the solution continuously at room temperature.

-

Rationale: Continuous stirring ensures that the entire solution is evenly exposed to the UV radiation, leading to a more homogenous reaction and preventing localized over-irradiation.

-

-

Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 30 minutes). Analyze the aliquots using analytical HPLC to observe the consumption of 7-DHC and the formation of previtamin D3, this compound, and other isomers. The reaction is typically run for 2-4 hours.

-

Rationale: Over-irradiation can lead to the degradation of this compound into other photoproducts, known as toxisterols.[8] HPLC monitoring allows for the reaction to be stopped when the concentration of this compound is maximal.

-

-

Reaction Termination and Work-up: Once the desired conversion is achieved, turn off the UV lamp. Transfer the reaction mixture to a round-bottom flask.

-

Solvent Removal: Remove the solvent using a rotary evaporator at a low temperature (<30°C) to yield a crude mixture of photoisomers as a white or off-white solid film.

-

Rationale: this compound is heat-sensitive. Low-temperature evaporation is essential to prevent thermal degradation.

-

| Parameter | Recommended Condition | Rationale & Key Considerations |

| Precursor | 7-Dehydrocholesterol | High purity is essential to avoid complicating the final product mixture. |

| Solvent | Anhydrous Ethanol or Hexane | Must be UV-transparent at the irradiation wavelength and easily evaporated. |

| Concentration | 0.1 - 0.5 mg/mL | Higher concentrations can lead to self-shielding and reduced reaction efficiency. |

| UV Wavelength | Peak emission ~295 nm | Shorter wavelengths favor tachysterol formation over vitamin D.[7] |

| Temperature | Room Temperature (20-25°C) | Avoids thermal isomerization of previtamin D3 to vitamin D3, maximizing the substrate for photoisomerization. |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the conjugated triene systems in the products. |

| Reaction Time | 2 - 4 hours (Monitor by HPLC) | Must be optimized to maximize this compound yield before degradation occurs. |

Part 2: Purification of this compound

Scientific Principle

The crude product from the photochemical reaction is a complex mixture of structurally similar isomers (unreacted 7-DHC, previtamin D3, vitamin D3, lumisterol3, and this compound).[9] Due to their similar physical properties, separation requires a high-resolution technique. Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice, offering excellent resolving power to isolate this compound from the other isomers.[10][11] Both normal-phase and reversed-phase chromatography can be employed, with the choice depending on available equipment and desired scale.

Caption: Workflow for the purification and validation of this compound.

Experimental Protocol: Purification & Validation

1. Materials and Equipment:

-

Preparative HPLC system with a UV detector and fraction collector

-

Normal-Phase Silica or Reversed-Phase C18 preparative column

-

HPLC-grade solvents (e.g., hexane, isopropanol, methanol, water)

-

Analytical HPLC system for purity assessment

-

Spectroscopic instruments (UV-Vis, MS, NMR)

2. Step-by-Step Purification Procedure (Normal-Phase Example):

-

Sample Preparation: Re-dissolve the crude photoproduct film in a small volume of the mobile phase (e.g., Hexane:Isopropanol 99:1 v/v). Filter the solution through a 0.45 µm syringe filter before injection.

-

HPLC Separation: Equilibrate the preparative silica column with the mobile phase. Inject the sample onto the column. The separation is performed isocratically.

-

Rationale: Normal-phase chromatography provides excellent separation for non-polar isomers like sterols. The elution order is typically based on polarity, with less polar compounds eluting first.

-

-

Fraction Collection: Monitor the column eluent at a wavelength where this compound has strong absorbance (approx. 280 nm). Collect fractions corresponding to the peak identified as this compound based on analytical standards or retention time comparison.

-

Solvent Evaporation: Pool the pure fractions containing this compound. Remove the solvent using a rotary evaporator at low temperature (<30°C). The final product should be a white, crystalline solid.

| Parameter | Example Condition (Normal-Phase) | Rationale & Key Considerations |

| Column | Preparative Silica (Si), 5-10 µm particle size | Provides good selectivity for non-polar isomers. |

| Mobile Phase | Hexane:Isopropanol (99:1 v/v) | Isocratic elution is often sufficient. The ratio can be optimized for best resolution. |

| Flow Rate | Dependent on column diameter (e.g., 5-20 mL/min) | Must be optimized for separation efficiency without excessive backpressure. |

| Detection | UV at 280 nm | This compound has a characteristic UV absorption maximum around this wavelength. |

| Elution Order | Typically: this compound, Vitamin D3, Previtamin D3, 7-DHC | Order may vary slightly based on exact conditions. |

3. Purity Assessment and Characterization:

-

Purity Check: Dissolve a small amount of the purified product and analyze it using an analytical HPLC method. Purity should be ≥98% for most research applications.[12]

-

Identity Confirmation:

-

UV-Vis Spectroscopy: Confirm the characteristic absorption spectrum in ethanol, with a maximum (λmax) around 281 nm.

-

Mass Spectrometry (MS): Verify the correct molecular weight (C₂₇H₄₄O, MW: 384.64).[12]

-

NMR Spectroscopy: Perform ¹H and ¹³C NMR to confirm the precise chemical structure and stereochemistry, which is the definitive method for structural elucidation.

-

Part 3: Stability, Handling, and Storage

This compound is a sensitive molecule. Proper handling and storage are paramount to maintain its integrity.

-

Light Sensitivity: this compound is a photoproduct and can be altered by further exposure to UV light. All manipulations should be carried out in amber vials or under light-protected conditions.

-

Oxidative Instability: The conjugated triene system is prone to oxidation. Purified this compound should be stored under an inert atmosphere (argon or nitrogen).[12]

-

Thermal Sensitivity: The compound is susceptible to heat-induced degradation.

-

Storage Conditions: For long-term storage, this compound should be kept as a solid at -80°C, protected from light, and under an inert gas.[12] For short-term use, solutions can be stored at -20°C.

Safety Precautions

-

UV Radiation: Use appropriate shielding and personal protective equipment (UV-blocking glasses, lab coat, gloves) when operating the UVB lamp to prevent skin and eye damage.

-

Solvents: Handle flammable organic solvents such as hexane and ethanol in a well-ventilated fume hood.

-

Compound Handling: As this compound is a biologically active molecule, standard laboratory safety practices, including wearing gloves and a lab coat, should be followed during handling.

References

-

Slominski, A. T., et al. (2022). Metabolic activation of this compound to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors. The FASEB Journal. Available at: [Link]

-

Slominski, A. T., et al. (2022). Metabolic activation of this compound to biologically active hydroxyderivatives that act on VDR, AhR, LXRs, and PPARγ receptors. PubMed. Available at: [Link]

-

Boche, D., et al. (2023). Antioxidant Functions of Vitamin D and CYP11A1-Derived Vitamin D, Tachysterol, and Lumisterol Metabolites: Mechanisms, Clinical Implications, and Future Directions. MDPI. Available at: [Link]

-

Kühn, J., et al. (2022). Tachysterol2 increases the synthesis of fibroblast growth factor 23 in bone cells. Frontiers. Available at: [Link]

-

Slominski, A. T., et al. (2022). This compound‐hydroxyderivatives inhibit cell proliferation and stimulate the keratinocyte differentiation program. ResearchGate. Available at: [Link]

-

Liu, F., et al. (2024). Optimization of synthesis process and photocatalytic mechanism of tachysterol under ultraviolet irradiation. ResearchGate. Available at: [Link]

-

Mroginski, M. A., et al. (2017). The role of tachysterol in vitamin D photosynthesis – a non-adiabatic molecular dynamics study. RSC Publishing. Available at: [Link]

- CN102558006B. A method for separating vitamin D3 and tachysterol T3. Google Patents.

-

Puthenvitil, S. K., et al. (2025). Optimization of preparative HPLC method for the purification of thymol from the essential oil of Trachyspermum ammi (L.). PubMed. Available at: [Link]

- Philips, N.V. (1958). Method of producing tachysterol and dihydrotachysterol. Google Patents.

-

Navas, L. B., et al. (2020). SLE Single-Step Purification and HPLC Isolation Method for Sterols and Triterpenic Dialcohols Analysis from Olive Oil. MDPI. Available at: [Link]

-

Slominski, A. T., et al. (2022). This compound compounds act as agonists on the AhR. ResearchGate. Available at: [Link]

-

Slominski, A. T., et al. (2018). Photoprotective properties of vitamin D and lumisterol hydroxyderivatives. PubMed Central. Available at: [Link]

Sources

- 1. Metabolic activation of this compound to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photoprotective properties of vitamin D and lumisterol hydroxyderivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic activation of this compound to biologically active hydroxyderivatives that act on VDR, AhR, LXRs, and PPARγ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. The role of tachysterol in vitamin D photosynthesis – a non-adiabatic molecular dynamics study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. CN102558006B - A method for separating vitamin D3 and tachysterol T3 - Google Patents [patents.google.com]

- 10. Optimization of preparative HPLC method for the purification of thymol from the essential oil of Trachyspermum ammi (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. chemscene.com [chemscene.com]

Application Notes & Protocols: In Vitro Cell Culture Assays for Tachysterol3 Activity

Abstract

Tachysterol3 (T3), a photoisomer of previtamin D3, has long been considered an inactive byproduct of ultraviolet B (UVB) radiation exposure on the skin. However, recent groundbreaking research has revealed that T3 can be metabolically activated into potent signaling molecules that exert biological effects through multiple nuclear receptors. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological activity of this compound and its hydroxyderivatives in vitro. We move beyond simple step-by-step instructions to explain the causal science behind the protocols, ensuring a robust and self-validating experimental design. This document details assays to measure Vitamin D Receptor (VDR) activation, target gene expression, and cellular differentiation, providing the necessary tools to dissect the complex pharmacology of this emerging class of seco-steroids.

The Scientific Premise: Metabolic Activation is Key

Understanding the activity of this compound requires a fundamental shift in perspective. Unlike the canonical Vitamin D3 pathway, T3 itself exhibits minimal direct biological activity.[1] Its function is unlocked through enzymatic hydroxylation, primarily by two key cytochrome P450 enzymes: CYP11A1 and CYP27A1.[2][3]

-

CYP11A1 hydroxylates T3 to produce 20S-hydroxythis compound (20S(OH)T3) .

-

CYP27A1 hydroxylates T3 to produce 25-hydroxythis compound (25(OH)T3) .

These hydroxylated metabolites are the true bioactive molecules, having been detected in human epidermis and serum.[1] They function as agonists for the Vitamin D Receptor (VDR) and, intriguingly, also interact with other critical nuclear receptors, including the Aryl Hydrocarbon Receptor (AhR), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptor γ (PPARγ).[1][2]

Therefore, any in vitro assessment of T3 "activity" is fundamentally an investigation into the cellular capacity to metabolize T3 and the subsequent action of its derivatives. Assays should ideally be conducted with the synthesized hydroxyderivatives themselves or in cell systems known to express the necessary activating enzymes.

Caption: Workflow for a GAL4-VDR hybrid reporter gene assay.

Step-by-Step Protocol:

-

Cell Seeding: Plate HEK293T cells in a white, clear-bottom 96-well plate.

-

Transfection: After 24 hours, co-transfect the cells using a lipid-based transfection reagent with the three plasmids: GAL4-VDR-LBD, UAS-Luciferase, and a normalization control (e.g., pRL-SV40). The optimal DNA-to-reagent ratio should be determined empirically.

-

Recovery: Allow cells to recover and express the plasmids for 4-6 hours.

-

Treatment: Carefully remove the transfection medium and add fresh medium containing the test compounds (vehicle, positive control, and T3/metabolites) as described in Protocol 1.

-

Incubation: Incubate for 18-24 hours to allow for robust reporter protein expression.

-

Lysis and Detection: Use a dual-luciferase reporter assay system. Lyse the cells and sequentially measure the firefly and Renilla luciferase activities in a plate luminometer according to the manufacturer's instructions.

-

Data Analysis: Calculate the ratio of Firefly to Renilla luminescence for each well to normalize for transfection efficiency and cell number. Determine the "fold induction" by dividing the normalized signal of treated wells by the normalized signal of the vehicle control. Plot the fold induction against the compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀.

Protocol 3: Osteogenic Differentiation via Alkaline Phosphatase (ALP) Assay

This assay measures a functional, phenotypic outcome of VDR activation in a relevant cell type. It is a valuable secondary assay to confirm that the transcriptional activity observed in the previous protocols translates into a physiological change.

Scientific Rationale: VDR activation is a key step in the differentiation of pre-osteoblasts into mature, bone-mineralizing osteoblasts. [4]Alkaline phosphatase (ALP) is an enzyme expressed on the surface of osteoblasts, and its activity increases significantly during early differentiation. [5]The assay measures this enzymatic activity using a colorimetric substrate, p-nitrophenyl phosphate (pNPP), which is converted by ALP into the yellow product p-nitrophenol. [6] Step-by-Step Protocol:

-

Cell Seeding: Plate MG-63 cells in a 48-well or 96-well plate and grow to near confluency.

-

Differentiation and Treatment: Switch the growth medium to an osteogenic differentiation medium (e.g., DMEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate). Add the test compounds (vehicle, positive control, T3/metabolites) to this medium.

-

Incubation: Culture the cells for 3 to 7 days, replacing the medium with freshly prepared differentiation medium and compounds every 2-3 days.

-

Cell Lysis: Wash the cells gently with PBS. Lyse the cells with a passive lysis buffer (e.g., 0.1% Triton X-100 in PBS) and gentle agitation.

-

ALP Activity Measurement:

-

Transfer a portion of the cell lysate to a new 96-well plate.

-

Add an ALP substrate solution containing pNPP in a diethanolamine buffer.

-

Incubate at 37°C for 15-60 minutes, or until a distinct yellow color develops in the positive control wells.

-

Stop the reaction by adding 3M NaOH.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Protein Normalization: Use the remaining portion of the cell lysate to perform a total protein assay (e.g., BCA or Bradford assay).

-

Data Analysis: Create a standard curve using known concentrations of p-nitrophenol to quantify ALP activity. Normalize the ALP activity of each sample to its total protein concentration. This corrects for any differences in cell number due to proliferation or cytotoxicity.

Data Interpretation and Expected Outcomes

A comprehensive analysis will integrate the results from all assays. Since T3 metabolites are the active compounds, they are expected to show dose-dependent activity, while the parent T3 compound should be significantly less potent or inactive, especially in cell lines with low metabolic capacity.

Hypothetical Data Summary:

| Compound | VDR Reporter EC₅₀ (nM) | CYP24A1 Induction (Fold @ 100nM) | ALP Activity (Fold @ 100nM) |

| Vehicle (0.1% EtOH) | N/A | 1.0 ± 0.1 | 1.0 ± 0.2 |

| 1,25(OH)₂D₃ | 0.5 ± 0.1 | 150 ± 20 | 4.5 ± 0.5 |

| 20S(OH)T3 | 15 ± 3 | 80 ± 12 | 3.1 ± 0.4 |

| 25(OH)T3 | 25 ± 5 | 65 ± 9 | 2.8 ± 0.3 |

| This compound (T3) | >10,000 | 1.5 ± 0.4 | 1.1 ± 0.2 |

This table represents illustrative data. Actual values will vary based on the specific cell line and assay conditions.

The data should demonstrate that the hydroxylated metabolites of T3, but not T3 itself, act as VDR agonists, albeit with potentially lower potency than the canonical VDR ligand, 1,25(OH)₂D₃. This profile underscores their unique biological activity and potential for distinct therapeutic applications.

References

-

Slominski, A. T., Kim, T., Li, W., et al. (2022). Metabolic activation of this compound to biologically active hydroxyderivatives that act on VDR, AhR, LXRs, and PPARγ receptors. The FASEB Journal, 36(8), e22425. [Link]

-

Slominski, A. T., Kim, T., Li, W., et al. (2022). Metabolic activation of this compound to biologically active hydroxyderivatives that act on VDR, AhR, LXRs, and PPARγ receptors. PubMed, 35838947. [Link]

-

Tuckey, R. C., Kim, T., Slominski, R. M., et al. (2022). This compound‐hydroxyderivatives inhibit cell proliferation and stimulate the keratinocyte differentiation program. ResearchGate. [Link]

-

Slominski, A. T., Chaiprasongsuk, A., Janjetovic, Z., et al. (2022). Metabolic activation of tachysterol to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors. Journal of the Endocrine Society, 6(Suppl 1), A885. [Link]

-

Bikle, D. D. (2014). Vitamin D Assays. PubMed Central (PMC). [Link]

-

EUbOPEN. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets Version 1.0. EUbOPEN. [Link]

-

Carlberg, C., & Seuter, S. (2010). A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro. PubMed Central (PMC). [Link]

-

Sawakuchi, T., et al. (2022). Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures. ACS Omega, 7(15), 12833–12842. [Link]

-

An, B. S., et al. (2014). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. PubMed Central (PMC). [Link]

-

MedlinePlus. (2017). CYP24A1 gene. MedlinePlus Genetics. [Link]

-

Pike, J. W., & Meyer, M. B. (2012). Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor. PubMed Central (PMC). [Link]

-

ResearchGate. (2014). Reporter gene assay formats. [Link]

-

Kim, T. K., et al. (2024). In vivo contribution of Cyp24a1 promoter vitamin D response elements. PubMed Central (PMC). [Link]

-

Wang, Y., & Arvanitis, C. (2014). Reporter gene assay formats. ResearchGate. [Link]

-

INDIGO Biosciences. (n.d.). Human VDR Reporter Assay Kit. Indigo Biosciences. [Link]

-

Rehman, A., & Ma, H. (1995). A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro. Histochemical Journal, 27(1), 69-74. [Link]

-

Sawakuchi, T., et al. (2022). Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures. ACS Publications. [Link]

Sources

- 1. Metabolic activation of this compound to biologically active hydroxyderivatives that act on VDR, AhR, LXRs, and PPARγ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic activation of this compound to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. drmillett.com [drmillett.com]

Enzymatic Synthesis of Bioactive Tachysterol3 Metabolites: An Application Note and In Vitro Protocol

Introduction: Unlocking the Therapeutic Potential of Tachysterol3

This compound (T3), a key photoproduct of previtamin D3, has long been considered a biologically less active isomer in the complex vitamin D metabolic pathway.[1] However, emerging research has unveiled a fascinating new dimension to its physiological role, demonstrating that T3 can be enzymatically hydroxylated into potent metabolites with significant biological activities.[1][2] These metabolites, notably 20S-hydroxythis compound (20S(OH)T3) and 25-hydroxythis compound (25(OH)T3), have been shown to inhibit the proliferation of epidermal keratinocytes and dermal fibroblasts, and stimulate the expression of genes involved in cellular differentiation and antioxidant responses.[2] Their mechanisms of action are multifaceted, extending beyond the classical vitamin D receptor (VDR) to include interactions with the aryl hydrocarbon receptor (AhR), liver X receptors (LXRs), and peroxisome proliferator-activated receptor γ (PPARγ).[1][2]

This discovery has profound implications for drug development, particularly in dermatology and oncology, where the regulation of cell proliferation and differentiation is paramount. The enzymatic synthesis of these T3 metabolites offers a powerful tool for researchers to produce these compounds in a controlled in vitro environment, enabling detailed investigation of their biological functions and therapeutic potential. This application note provides a comprehensive, step-by-step protocol for the enzymatic synthesis of 20S(OH)T3 and 25(OH)T3 using recombinant human cytochrome P450 enzymes, CYP11A1 and CYP27A1, respectively. We will delve into the rationale behind each experimental step, from the preparation of the reconstituted enzyme system to the extraction and analysis of the resulting metabolites, empowering researchers to confidently embark on their own investigations into this exciting new frontier of vitamin D biology.

Metabolic Pathway Overview

The enzymatic conversion of this compound to its hydroxylated metabolites is primarily carried out by two key mitochondrial cytochrome P450 enzymes: CYP11A1 and CYP27A1.[1][2] These enzymes act as monooxygenases, incorporating one atom of oxygen into the T3 molecule.[1] The process requires a functional electron transport chain, consisting of adrenodoxin reductase and adrenodoxin, to transfer electrons from NADPH to the P450 enzyme.[3]

Figure 1: Enzymatic hydroxylation of this compound by CYP11A1 and CYP27A1.

Experimental Workflow

The overall experimental workflow for the enzymatic synthesis of this compound metabolites can be broken down into four key stages: Reagent Preparation, Enzymatic Reaction, Metabolite Extraction, and Product Analysis. Each stage is critical for the successful and reproducible synthesis of the target compounds.

Figure 2: Overall experimental workflow for this compound metabolite synthesis.

Detailed Protocols

Part 1: Reagent Preparation and Storage

A. This compound Stock Solution

This compound is sensitive to light, temperature, and oxidation.[4] Therefore, proper handling and storage are crucial for maintaining its integrity.

-

Reconstitution: If starting with a lyophilized powder, briefly centrifuge the vial to collect all the material at the bottom. Reconstitute in an appropriate organic solvent such as chloroform or methanol to a stock concentration of 1-5 mg/mL.[4]

-

Storage: Store the stock solution in an amber vial at -80°C under an inert gas (e.g., argon or nitrogen) to prevent oxidation.[4][5] For working solutions, dilute the stock in the reaction buffer or a compatible solvent immediately before use.

B. Recombinant Enzymes and Cofactors

This protocol utilizes a reconstituted in vitro system comprising the cytochrome P450 enzyme (CYP11A1 or CYP27A1), adrenodoxin, and adrenodoxin reductase. Commercially available recombinant proteins are often supplied in a lyophilized form.

-

Reconstitution of Lyophilized Proteins:

-

Briefly centrifuge the vials to ensure the protein pellet is at the bottom.

-

Reconstitute the lyophilized proteins in sterile, deionized water or a buffer recommended by the supplier (e.g., Tris/PBS-based buffer) to a stock concentration of 10-50 µM.

-

Gently mix by pipetting up and down or by inverting the vial; do not vortex. If the protein does not dissolve immediately, it can be gently rocked at 4°C for a few hours.

-

-

Storage of Protein Stocks:

-

For short-term storage (up to one week), keep the reconstituted protein solutions at 4°C.

-

For long-term storage, add glycerol to a final concentration of 20-50% (v/v) to prevent freeze-thaw damage, aliquot into single-use volumes, and store at -80°C. Avoid repeated freeze-thaw cycles.

-

C. Reaction Buffer and NADPH Solution

-

Reaction Buffer (50 mM Potassium Phosphate, pH 7.4):

-

Prepare a stock solution of 1 M potassium phosphate monobasic (KH₂PO₄) and 1 M potassium phosphate dibasic (K₂HPO₄).

-

To prepare 1 L of 50 mM potassium phosphate buffer, pH 7.4, mix approximately 9.5 mL of 1 M KH₂PO₄ and 40.5 mL of 1 M K₂HPO₄ and bring the final volume to 1 L with deionized water. Adjust the pH to 7.4 using a pH meter.

-

Sterilize the buffer by autoclaving or filtration through a 0.22 µm filter.

-

-

NADPH Stock Solution (10 mM):

-

Dissolve NADPH tetrasodium salt in the reaction buffer to a final concentration of 10 mM.

-

Prepare this solution fresh on the day of the experiment as NADPH is unstable in solution.

-

Part 2: Enzymatic Reaction

The following protocol is for a final reaction volume of 200 µL. The reaction can be scaled up or down as needed.

Table 1: Reaction Components and Final Concentrations

| Component | Stock Concentration | Volume to Add (µL) | Final Concentration |

| Reaction Buffer | 50 mM | q.s. to 200 µL | 50 mM |

| CYP11A1 or CYP27A1 | 10 µM | 10 | 0.5 µM |

| Adrenodoxin | 50 µM | 4 | 1 µM |

| Adrenodoxin Reductase | 10 µM | 2 | 0.1 µM |

| This compound | 1 mM (in reaction buffer) | 4 | 20 µM |

| NADPH | 10 mM | 20 | 1 mM |

Protocol:

-

In a microcentrifuge tube, combine the reaction buffer, the appropriate cytochrome P450 enzyme (CYP11A1 for 20S(OH)T3 synthesis or CYP27A1 for 25(OH)T3 synthesis), adrenodoxin, and adrenodoxin reductase.

-

Add the this compound substrate to the reaction mixture and gently mix.

-

Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding the NADPH solution.

-

Incubate the reaction at 37°C for 20-60 minutes with gentle shaking. The optimal incubation time may need to be determined empirically.

-

Terminate the reaction by adding 2.5 volumes of ice-cold dichloromethane (500 µL).

Part 3: Metabolite Extraction

A liquid-liquid extraction is performed to separate the lipophilic this compound and its metabolites from the aqueous reaction components.

-

After terminating the reaction with dichloromethane, add 0.3 volumes of water (60 µL) to the tube.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing of the aqueous and organic phases.

-

Centrifuge the tube at 10,000 x g for 5 minutes to separate the phases.

-

Carefully collect the lower organic phase (dichloromethane) containing the metabolites using a glass pipette and transfer it to a clean glass tube.

-

Repeat the extraction of the aqueous phase twice more with 2.5 volumes of dichloromethane (500 µL) each time.

-

Pool all the organic extracts.

-

Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas.

Part 4: Product Analysis by HPLC and LC-MS/MS

The dried extract is reconstituted and analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection or by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for more sensitive and specific detection and quantification.

A. HPLC Analysis

-

Reconstitution: Reconstitute the dried extract in 100 µL of the HPLC mobile phase (e.g., methanol or acetonitrile).

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with methanol or a gradient of methanol and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 265 nm.

-

Injection Volume: 20 µL.

-

-

Data Analysis: Compare the retention times of the peaks in the sample chromatogram with those of authentic standards of this compound, 20S(OH)T3, and 25(OH)T3 to identify the products. Quantify the metabolites by comparing the peak areas to a standard curve.

B. LC-MS/MS Analysis

For more definitive identification and quantification, especially at low concentrations, LC-MS/MS is the method of choice.

-

Reconstitution: Reconstitute the dried extract in 100 µL of a solvent compatible with the initial mobile phase conditions (e.g., 50:50 methanol:water).

-

Chromatographic Conditions (Example):

-

Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

-

Gradient: A linear gradient from 60% B to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

Precursor and Product Ions: The specific m/z transitions for this compound and its metabolites should be determined using authentic standards. Based on the structure of these compounds, likely fragmentations would involve the loss of water molecules from the protonated molecular ion.

-

This compound (M+H)⁺: m/z 385.3 -> fragments

-

20S(OH)T3 / 25(OH)T3 (M+H)⁺: m/z 401.3 -> fragments (e.g., loss of H₂O, m/z 383.3)

-

-

-

Data Analysis: Identify the metabolites based on their specific retention times and MRM transitions. Quantify the analytes using a stable isotope-labeled internal standard and a calibration curve.

Conclusion and Future Perspectives

The protocol detailed in this application note provides a robust and reproducible method for the in vitro enzymatic synthesis of the bioactive this compound metabolites, 20S(OH)T3 and 25(OH)T3. By leveraging the specificity of recombinant human CYP11A1 and CYP27A1, researchers can generate these valuable compounds for a wide range of downstream applications, including cell-based assays, receptor binding studies, and preclinical investigations.

The ability to produce these metabolites in a controlled manner opens up new avenues for exploring the non-canonical pathways of vitamin D metabolism and their physiological significance. Further studies utilizing these synthesized metabolites will be instrumental in elucidating their precise mechanisms of action and evaluating their therapeutic potential for various diseases. This protocol serves as a foundational tool to empower researchers in the fields of endocrinology, dermatology, and drug discovery to further unravel the complexities of the vitamin D endocrine system and harness its therapeutic promise.

References

-

Slominski, A. T., et al. (2022). Metabolic activation of this compound to biologically active hydroxyderivatives that act on VDR, AhR, LXRs, and PPARγ receptors. The FASEB Journal, 36(8), e22442. Available at: [Link]

-

ResearchGate. (n.d.). Metabolism of this compound by CYP11A1 and CYP27A1. Retrieved from [Link]

-

Slominski, A. T., et al. (2022). Metabolic activation of this compound to biologically active hydroxyderivatives that act on VDR, AhR, LXRs, and PPARγ receptors. The FASEB Journal, 36(8), e22442. Available at: [Link]

-

Chen, Y., et al. (2007). Analytical tools and approaches for metabolite identification in early drug discovery. Pharmaceutical Research, 24(2), 248–257. Available at: [Link]

-

Pikuleva, I. A., & Waterman, M. R. (1999). An additional electrostatic interaction between adrenodoxin and P450c27 (CYP27A1) results in tighter binding than between adrenodoxin and p450scc (CYP11A1). The Journal of Biological Chemistry, 274(4), 2095–2102. Available at: [Link]

-

Cusabio. (n.d.). Recombinant Human Adrenodoxin, mitochondrial (FDX1). Retrieved from [Link]

-

Cusabio. (n.d.). Recombinant Human Cholesterol side-chain cleavage enzyme, mitochondrial (CYP11A1). Retrieved from [Link]

-

Mast, N., et al. (2021). Optimization of CYP27A1 recombinant protein expression. Protein Expression and Purification, 183, 105865. Available at: [Link]

-

Cusabio. (n.d.). How to Properly Reconstitute Lyophilized Proteins?. Retrieved from [Link]

-

Sagara, Y., et al. (1993). Direct expression of adrenodoxin reductase in Escherichia coli and the functional characterization. Journal of Biochemistry, 113(6), 753–758. Available at: [Link]

-

Hanukoglu, I., & Jefcoate, C. R. (1980). Purification of adrenodoxin reductase, adrenodoxin, and cytochrome P-450 from adrenal cortex. Methods in Enzymology, 69, 348–357. Available at: [Link]

-

Sugiyama, T., & Yamano, T. (1975). Purification and characterization of adrenodoxin reductase from bovine adrenal cortex. FEBS Letters, 52(1), 145–148. Available at: [Link]

-

Slominski, A. T., et al. (2022). Metabolic activation of this compound to biologically active hydroxyderivatives that act on VDR, AhR, LXRs, and PPARγ receptors. The FASEB Journal, 36(8), e22442. Available at: [Link]

-

Li, W., et al. (2011). A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid. Journal of Lipid Research, 52(5), 1058–1066. Available at: [Link]

-

ResearchGate. (n.d.). A Validated LC-MS/MS Assay for Quantification of 24(S)-Hydroxycholesterol in Plasma and Cerebrospinal Fluid. Retrieved from [Link]

-

ResearchGate. (n.d.). How to properly and fully reconstitute recombinant proteins after lyophilization?. Retrieved from [Link]

-

Mast, N., et al. (2021). Optimization of CYP27A1 recombinant protein expression. Protein Expression and Purification, 183, 105865. Available at: [Link]

-

Tuckey, R. C., et al. (2020). Novel activities of CYP11A1 and their potential physiological significance. The Journal of Steroid Biochemistry and Molecular Biology, 199, 105603. Available at: [Link]

-

Lepesheva, G. I., & Waterman, M. R. (2007). Sterol 14α-demethylase cytochrome P450 (CYP51), a P450 in all biological kingdoms. Biochimica et Biophysica Acta (BBA) - General Subjects, 1770(3), 467–477. Available at: [Link]

-

Dehtiarova, L. V., et al. (2020). Study of stability and determination of residual quantity of organic solvent in lipophilic extract of pumpkin. PharmacologyOnLine, 3, 231-239. Available at: [Link]

-

Yamazaki, H., et al. (1997). Reconstitution of recombinant cytochrome P450 2C10(2C9) and comparison with cytochrome P450 3A4 and other forms: effects of cytochrome P450-P450 and cytochrome P450-b5 interactions. Archives of Biochemistry and Biophysics, 341(1), 127–134. Available at: [Link]

-

Scott, E. E., & Jansson, I. (2019). Redox partner adrenodoxin induces substrate binding to steroidogenic cytochrome P450 11B2 and 11A1 by promoting a conformational change. The Journal of Biological Chemistry, 294(41), 15026–15036. Available at: [Link]

-

Cusabio. (n.d.). Recombinant Human Cholesterol side-chain cleavage enzyme, mitochondrial (CYP11A1). Retrieved from [Link]

-

UniProt. (n.d.). CYP11A1 - Cholesterol side-chain cleavage enzyme, mitochondrial - Homo sapiens (Human). Retrieved from [Link]

-

Waters. (n.d.). Chromatographic Separation of Fat-Soluble Vitamins, Including the Two Isomers D2 and D3. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of Desmosterol in Five Organic Solvents. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Labyrinth of Tachysterol3 Metabolite Quantification

Welcome to the technical support center for the quantitative analysis of Tachysterol3 and its hydroxylated metabolites. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricate challenges associated with the accurate measurement of these labile and isomeric compounds. As a senior application scientist with extensive field experience, I have designed this resource to provide not only procedural guidance but also the underlying scientific rationale to empower you to develop robust and reliable analytical methods.

Introduction: The Analytical Conundrum of this compound

This compound (T3) is a geometric isomer of previtamin D3, formed upon exposure to UVB radiation.[1] Its biological significance is increasingly recognized, particularly through the actions of its hydroxylated metabolites, such as 20S-hydroxythis compound (20S(OH)T3) and 25-hydroxythis compound (25(OH)T3). These metabolites have been detected in human epidermis and serum and exhibit biological activities, including influencing cell proliferation and differentiation.[2] However, their quantitative analysis is fraught with challenges stemming from their inherent chemical instability, propensity for isomerization, and low endogenous concentrations in complex biological matrices. This guide provides a structured approach to troubleshooting and overcoming these analytical hurdles.

Frequently Asked Questions (FAQs)

Sample Handling and Stability

Q1: My this compound metabolite concentrations are inconsistent across replicates. What could be the cause?

A1: The instability of this compound and its metabolites is a primary suspect. These compounds are sensitive to heat, light, and pH.[3]

-

Light Exposure: T3 is a photoproduct and can undergo further isomerization upon exposure to UV light. All sample handling steps should be performed under amber or light-protective conditions.

-

Thermal Degradation: Elevated temperatures can promote degradation and isomerization.[3] Samples should be kept on ice during processing and stored at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

-

pH Sensitivity: Extreme pH conditions can lead to degradation.[4] Ensure that all solutions and extraction solvents are maintained at a neutral pH unless a specific derivatization chemistry requires otherwise.

Q2: How should I store my plasma/serum samples to ensure the stability of this compound metabolites?

A2: For long-term storage, samples should be stored at -80°C. One study on phytosterols, which share structural similarities, showed better stability in a non-lyophilized state at -20°C compared to lyophilized at 4°C, suggesting that maintaining the sample in its original matrix at ultra-low temperatures is preferable.

Sample Preparation

Q3: I am observing significant matrix effects in my plasma samples. How can I mitigate this?

A3: Matrix effects, particularly from phospholipids in plasma, are a common challenge in LC-MS/MS bioanalysis and can lead to ion suppression or enhancement.[5]

-

Protein Precipitation (PPT): While a simple and common technique, PPT is often insufficient for removing all interfering matrix components, especially phospholipids.[5]

-

Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. A common approach for steroids is extraction with a non-polar solvent like hexane or methyl tert-butyl ether (MTBE).

-

Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing matrix interferences.[6] For hydroxylated steroids, a reversed-phase sorbent (e.g., C18) is often used. A generic SPE protocol would involve conditioning the cartridge with methanol and water, loading the sample, washing with a low percentage of organic solvent to remove polar interferences, and eluting the analytes with a higher percentage of organic solvent.

-

Phospholipid Depletion Plates: Specialized plates are available that specifically target and remove phospholipids from the sample extract, significantly reducing matrix effects.[7][8]

Table 1: Comparison of Sample Preparation Techniques for Plasma Samples

| Technique | Pros | Cons | Recommended For |

| Protein Precipitation | Simple, fast, inexpensive | High matrix effects, less clean extract | Initial method development, high-throughput screening |

| Liquid-Liquid Extraction | Good removal of polar interferences | Can be labor-intensive, may require optimization of solvent systems | Cleaner extracts than PPT, suitable for many applications |

| Solid-Phase Extraction | Excellent removal of matrix components, high analyte concentration | More complex method development, can be more expensive | Quantitative bioanalysis requiring high sensitivity and accuracy |

| Phospholipid Depletion | Specifically targets and removes phospholipids | Can be more expensive, may not remove other matrix components | Assays with significant phospholipid-based matrix effects |

Troubleshooting Guides

Chromatographic Separation

Issue 1: Poor resolution between this compound, its metabolites, and other vitamin D isomers.

This is a critical challenge due to the structural similarity of these compounds.

dot

Caption: Isomeric and metabolic relationships posing chromatographic challenges.

Troubleshooting Steps:

-

Column Selection:

-

C18 Columns: A good starting point for reversed-phase chromatography.[1][9]

-

Pentafluorophenyl (PFP) Columns: These columns offer alternative selectivity and have been shown to be effective in separating vitamin D epimers.[10]

-

Chiral Columns: For separating stereoisomers like 20S(OH)T3 from its R-epimer, a chiral stationary phase may be necessary.

-

-

Mobile Phase Optimization:

-

Organic Modifier: Switching between acetonitrile and methanol can significantly alter selectivity. Methanol can provide different selectivity for structurally similar steroids.[11]

-

Additives: The use of a small amount of formic acid (e.g., 0.1%) in the mobile phase can improve peak shape and ionization efficiency.[12]

-

Gradient Optimization: A shallow gradient can often improve the resolution of closely eluting peaks.

-

-

Temperature Control:

-

Optimizing the column temperature can influence selectivity and resolution.

-

LC-MS/MS Detection

Issue 2: Low sensitivity and poor ionization of this compound metabolites.

Hydroxylated steroids often exhibit poor ionization efficiency in electrospray ionization (ESI).

Troubleshooting Steps:

-

Ionization Source Optimization:

-

Atmospheric Pressure Chemical Ionization (APCI): APCI can be more efficient for less polar compounds like steroids.

-

Atmospheric Pressure Photoionization (APPI): APPI has been shown to improve the sensitivity for vitamin D metabolites.[13]

-

-

Derivatization:

-

Cookson-Type Reagents: Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) react with the conjugated diene system of secosteroids, forming a highly ionizable derivative.[14] This can significantly enhance sensitivity.

-

Hydroxylamine Derivatization: This targets keto groups and can improve ionization efficiency.[15]

-

Table 2: Suggested Starting MRM Transitions for this compound Metabolites (Positive Ion Mode)

Based on fragmentation patterns of similar vitamin D metabolites.[10][12]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| This compound | 385.3 | 367.3 | [M+H-H₂O]⁺ |

| 259.2 | Further fragmentation | ||

| 20S(OH)T3 / 25(OH)T3 | 401.3 | 383.3 | [M+H-H₂O]⁺ |

| 365.3 | [M+H-2H₂O]⁺ |

Experimental Protocols

Protocol 1: Derivatization with a Cookson-Type Reagent (Adapted for this compound Metabolites)

This protocol is based on methods used for other vitamin D metabolites and serves as a starting point.[14]

-

Sample Preparation: Evaporate the dried sample extract to complete dryness under a gentle stream of nitrogen.

-

Reagent Preparation: Prepare a fresh solution of a Cookson-type reagent (e.g., 4-[2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQTAD)) in a suitable solvent like ethyl acetate.

-

Derivatization Reaction:

-

Reconstitute the dried sample extract in the derivatization reagent solution.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 1-2 hours), protected from light.

-

Quench the reaction by adding a small volume of a reducing agent solution (e.g., ascorbic acid in water).

-

-

Extraction of Derivative:

-

Extract the derivatized analytes using a suitable organic solvent (e.g., hexane).

-

Evaporate the organic layer to dryness and reconstitute in the LC mobile phase for analysis.

-

Protocol 2: Synthesis of a Deuterated Internal Standard (Conceptual)

A stable isotope-labeled internal standard is crucial for accurate quantification. The synthesis of a deuterated 20S(OH)T3 could conceptually follow a multi-step process adapted from the synthesis of other deuterated sterols.[16][17]

dot

Caption: Conceptual workflow for deuterated internal standard synthesis.

-

Starting Material: A commercially available deuterated steroid precursor with a similar side chain structure.

-

Chemical Modifications: A series of chemical reactions to introduce the specific functionalities of 20S(OH)T3, such as the hydroxyl group at the C20 position and the characteristic triene system of tachysterol. This would likely involve protection and deprotection steps to ensure regioselectivity.

-

Purification: Purification of the final product using chromatographic techniques such as HPLC.

-

Characterization: Confirmation of the structure and isotopic enrichment by NMR and high-resolution mass spectrometry.

Conclusion

The quantitative analysis of this compound metabolites is a formidable task that demands a meticulous and informed approach. By understanding the inherent challenges of stability, isomerization, and detection, and by systematically applying the troubleshooting strategies and protocols outlined in this guide, researchers can develop robust and reliable methods to accurately quantify these important biological molecules. The key to success lies in a combination of careful sample handling, optimized sample preparation, and tailored chromatographic and mass spectrometric conditions.

References

-

High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum. Pure. [Link]

-

A LC–MS method for 25-hydroxy-vitamin D3 measurements from dried blood spots for an epidemiological survey in India. Scientific Reports. [Link]

-

A novel caged Cookson-type reagent toward a practical vitamin D derivatization method for mass spectrometric analyses. Rapid Communications in Mass Spectrometry. [Link]

-

Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene. ResearchGate. [Link]

-

Site-specific synthesis and application of deuterium-labeled sterols. Arkivoc. [Link]

-

Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta. [Link]

-

Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. Molecules. [Link]

-

Metabolic activation of this compound to biologically active hydroxyderivatives that act on VDR, AhR, LXRs, and PPARγ receptors. The FASEB Journal. [Link]

-

Development and optimization of an LC-MS/MS-based method for simultaneous quantification of vitamin D2, vitamin D3, 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]

-

Stability-Indicating HPLC-UV Method for Vitamin D3 Determination in Solutions, Nutritional Supplements and Pharmaceuticals. Journal of Chromatographic Science. [Link]

-

Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC-MS. Journal of Analytical Methods in Chemistry. [Link]

-

A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia. RSC Advances. [Link]

-

Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

-

Stability-Indicating HPLC–UV Method for Vitamin D3 Determination in Solutions, Nutritional Supplements and Pharmaceuticals. ResearchGate. [Link]

-

Synthesis of Hydroxylated Sterols in Transgenic Arabidopsis Plants Alters Growth and Steroid Metabolism. Plant Physiology. [Link]

-

Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. ResearchGate. [Link]

-

Effect of pH on the activity and stability of clastogens in the in vitro chromosomal aberration test with Chinese hamster ovary K1 cells. Mutation Research/Genetic Toxicology. [Link]

-

Stability-Indicating HPLC–UV Method for Vitamin D3 Determination in Solutions, Nutritional Supplements and Pharmaceuticals. Semantic Scholar. [Link]

-

Metabolic activation of this compound to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors. The FASEB Journal. [Link]

-

Deuterated squalene and sterols from modified yeast. ANSTO. [Link]

-

MRM transitions of vitamin D analogues and internal standard. ResearchGate. [Link]

-

HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical Analysis. [Link]

-

Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies. The Journal of Steroid Biochemistry and Molecular Biology. [Link]

-

Development and optimization of an LC-MS/MS-based method for simultaneous quantification of vitamin D2, vitamin D3, 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

- 1. ukaazpublications.com [ukaazpublications.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Stability-Indicating HPLC-UV Method for Vitamin D3 Determination in Solutions, Nutritional Supplements and Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijprajournal.com [ijprajournal.com]

- 5. researchgate.net [researchgate.net]

- 6. lcms.cz [lcms.cz]

- 7. bioanalysis-zone.com [bioanalysis-zone.com]

- 8. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. A LC–MS method for 25-hydroxy-vitamin D3 measurements from dried blood spots for an epidemiological survey in India - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development and optimization of an LC-MS/MS-based method for simultaneous quantification of vitamin D2, vitamin D3, 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A novel caged Cookson-type reagent toward a practical vitamin D derivatization method for mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. arkat-usa.org [arkat-usa.org]

- 17. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Method Validation for Sensitive Tachysterol3 Detection

Welcome to the technical support center for the sensitive detection and method validation of Tachysterol3. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the unique challenges associated with the analysis of this light-sensitive vitamin D3 isomer. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to ensure the integrity and reliability of your experimental results.

Introduction to this compound Analysis

This compound (T3) is a geometric isomer of previtamin D3, formed upon exposure to UVB radiation.[1] Its metabolites have been shown to be biologically active, making the accurate and sensitive quantification of T3 in various matrices, such as serum, plasma, and tissue homogenates, a critical aspect of research and development in endocrinology and pharmacology.

The analytical determination of this compound is often challenging due to its inherent instability, potential for isomerization, and the complexity of the biological matrices in which it is found. This guide provides a comprehensive framework for validating an analytical method for sensitive T3 detection, structured to address common issues and ensure your method is robust, reliable, and fit for purpose, adhering to international guidelines such as the ICH Q2(R1).

Troubleshooting Guide for this compound Analysis

This section addresses common problems encountered during the analysis of this compound, their probable causes, and scientifically-grounded solutions.

| Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |

| Low or No Analyte Signal | Degradation of this compound: T3 is highly susceptible to degradation by light, heat, and oxidation. | Action: Work under amber or yellow light, use amber glassware/vials, and keep samples on ice or at reduced temperatures. Add antioxidants like Butylated Hydroxytoluene (BHT) to your extraction solvents and final sample solutions.[1] Rationale: Minimizing light exposure prevents photo-isomerization. Low temperatures slow down degradation kinetics. BHT is a radical scavenger that prevents oxidative degradation of the conjugated triene system in T3. |